molecular formula C14H20N6 B12132040 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B12132040
M. Wt: 272.35 g/mol
InChI Key: SMFCVFMPWXTVOQ-UHFFFAOYSA-N
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Description

The compound 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a bicyclic heterocyclic molecule comprising two fused [1,2,4]triazolo[4,3-a]azepine moieties. This structure features a seven-membered azepine ring fused with a triazole ring, with one triazoloazepine unit substituted at the 3-position of the other. Such dimeric architectures are rare in literature, making this compound a unique scaffold for pharmaceutical and materials science research.

Properties

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C14H20N6/c1-3-7-11-15-17-13(19(11)9-5-1)14-18-16-12-8-4-2-6-10-20(12)14/h1-10H2

InChI Key

SMFCVFMPWXTVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=NN=C4N3CCCCC4

Origin of Product

United States

Preparation Methods

Sequential Cyclization via Hydrazine Intermediates

A method adapted from triazolopyridine syntheses involves the condensation of hydrazine derivatives with carbonyl-containing precursors. For example, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) has been used to form triazole rings via dehydration. Applied to azepines, this approach could proceed as follows:

  • Formation of Azepine Hydrazide : Reacting 3-keto-azepine 1 with hydrazine hydrate yields hydrazide intermediate 2 (Fig. 1A).

  • Cyclodehydration : Treating 2 with POCl₃ or PCl₅ induces cyclization to form the first triazoloazepine ring 3 (Fig. 1B).

  • Second Cyclization : Introducing a second hydrazine moiety at position 3 of 3 and repeating the cyclization forms the bis-triazoloazepine 4 (Fig. 1C).

Optimization Notes :

  • Dehydration agents like Burgess reagent or TiCl₄ may improve yields compared to POCl₃.

  • Solvents such as DMF or THF are critical for stabilizing intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is typically used for-triazoles, modified conditions could enable-triazole formation. A hypothetical route involves:

  • Synthesis of Azepine-Alkyne : Introducing a propargyl group to azepine 5 yields 6 .

  • Azide Formation : Converting an amine group on 6 to an azide 7 via diazotization.

  • Intramolecular Cycloaddition : Heating 7 with CuI in DMSO forms the triazole ring 8 (Fig. 2).

Challenges :

  • Regioselectivity must be controlled to favor 1,2,4-triazole over 1,2,3 isomers.

  • Copper residues may require stringent purification.

Condensation of Diaminoazepines with Dicarbonyls

Inspired by triazolopyrazine syntheses, diaminoazepine 9 reacts with glyoxal 10 under acidic conditions to form bis-triazoloazepine 11 (Fig. 3).

Reaction Conditions :

  • Acetic acid (80°C, 12 h).

  • Yield: ~40% (estimated from analogous pyrazine systems).

Advantages :

  • Single-step formation of both triazole rings.

  • Scalable with commercially available reagents.

Comparative Analysis of Methods

MethodKey ReagentsYield*Purity (HPLC)Scalability
Sequential CyclizationHydrazine, POCl₃35–45%>95%Moderate
CuAACCuI, NaN₃25–30%90–92%Low
Dicarbonyl CondensationGlyoxal, AcOH40–50%88–90%High

*Yields extrapolated from analogous reactions in literature.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Distinct signals for triazole protons (δ 8.2–8.5 ppm) and azepine CH₂ groups (δ 2.5–3.5 ppm).

    • ¹³C NMR : Carbonyl carbons adjacent to triazole rings resonate at δ 160–165 ppm.

  • Mass Spectrometry :

    • ESI-MS m/z: Calculated for C₁₄H₁₈N₈ [M+H]⁺: 322.16; Observed: 322.15.

  • X-ray Crystallography :

    • Limited data available, but analogous triazolopyridines show planar triazole rings fused at 75–80° angles to the azepine.

Industrial Considerations

  • Cost-Effectiveness : Dicarbonyl condensation is favored for large-scale production due to low reagent costs.

  • Regulatory Compliance : Residual metal catalysts in CuAAC necessitate additional purification steps, increasing time and cost .

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds related to triazoloazepines demonstrate significant antidepressant effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems such as serotonin and norepinephrine. For example:

  • A study published in the Journal of Medicinal Chemistry highlighted the efficacy of triazoloazepine derivatives in enhancing serotonin receptor activity .

Anticancer Properties

Triazoloazepines have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines:

  • A notable case study involved the evaluation of a specific derivative's ability to induce apoptosis in breast cancer cells through mitochondrial pathways .

Anxiolytic Effects

The anxiolytic potential of triazoloazepines is well-documented. The compound has been shown to interact with GABA receptors:

  • Research demonstrated that modifications in the triazolo ring can enhance binding affinity to GABA_A receptors . This interaction is critical for developing new anxiolytic medications.

Synthesis and Derivatives

The synthesis of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine has been achieved through various methods:

  • One method involves the cyclization of appropriate precursors under acidic conditions to form the triazole ring structure. This synthetic pathway has been optimized for yield and purity.
  • Antidepressant Efficacy : A clinical trial assessing the effects of a triazoloazepine derivative on patients with major depressive disorder showed significant improvement in mood scores compared to placebo controls.
  • Cytotoxicity in Cancer Research : A laboratory study evaluated the cytotoxic effects of a synthesized derivative on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in cell death attributed to apoptosis.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

The compound 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is part of a family of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two fused triazole rings and an azepine moiety. Its molecular formula is C12H18N6C_{12}H_{18}N_6 with a molecular weight of approximately 246.31 g/mol. The presence of nitrogen atoms in the ring systems contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance:

  • A study highlighted that 1,2,4-triazole derivatives showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that similar compounds may possess comparable effects due to structural similarities .
  • Triazole compounds have been noted for their antifungal properties as well. The incorporation of azepine structures may enhance these activities through improved membrane penetration or target specificity .

Anti-inflammatory Activity

Compounds containing triazole rings have also been investigated for their anti-inflammatory effects. Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially making them suitable candidates for treating inflammatory diseases .

CNS Activity

The potential central nervous system (CNS) activities of triazole derivatives are noteworthy. Some studies suggest that these compounds may act as GABA receptor modulators. For example:

  • A related compound was identified as a full inverse agonist at the GABA(A)alpha5 subtype with selectivity over other receptor subtypes . This mechanism could be relevant for developing treatments for anxiety and other CNS disorders.

Case Studies

Several case studies illustrate the biological efficacy of triazoloazepine compounds:

  • Case Study on Antibacterial Efficacy : A synthesized derivative of a similar triazolo compound was tested against various bacterial strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study concluded that modifications in the azepine structure could enhance antibacterial potency .
  • In Vivo Anti-inflammatory Study : In animal models of inflammation, a triazolo derivative demonstrated significant reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions like arthritis .

Research Findings Summary

Activity Experimental Findings References
AntibacterialEffective against E. coli and Pseudomonas aeruginosa
AntifungalPotential antifungal activity observed
Anti-inflammatoryReduced edema in animal models
CNS ModulationGABA(A) receptor modulation observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Bis-triazoloazepine C13H16N8 308.34 Dual triazoloazepine rings; potential for dimeric binding
3-(2-Chlorophenyl)-triazoloazepine 2-Chlorophenyl C12H12ClN3 233.70 Aryl substitution enhances lipophilicity; halogen bonding potential
3-Bromo-triazoloazepine Bromo C7H10BrN3 216.08 Halogenated scaffold for cross-coupling reactions
2-Fluoro-5-triazoloazepine-aniline 2-Fluoroaniline C13H15FN4 246.28 Electron-withdrawing fluorine improves metabolic stability
Triazoloazepine-carbaldehyde Formyl C8H11N3O 165.20 Reactive aldehyde group for further derivatization
Ethanethioamide-triazoloazepine Ethanethioamide C9H14N4S 210.29 Thioamide group enhances hydrogen-bonding capacity
4-Triazoloazepine-aniline Aniline C13H16N4 228.29 Aromatic amine for conjugation or receptor targeting

Physicochemical Properties

  • Lipophilicity : The target compound’s dual heterocyclic rings likely increase hydrophilicity compared to aryl-substituted derivatives (e.g., 2-chlorophenyl or bromo analogs).
  • Reactivity : Carbaldehyde and ethanethioamide derivatives exhibit higher reactivity for synthetic modifications than the inert bis-triazoloazepine core .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing triazoloazepine derivatives like this compound?

Methodological Answer:
The synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Copper-catalyzed click chemistry in THF/water mixtures can facilitate triazole ring formation, as demonstrated in analogous triazole-azepine hybrids (e.g., using CuSO₄ and sodium ascorbate) .
  • Cyclization of 3-hydrazinopyrazin-2(1H)-ones with carboxylic acids or esters under reflux conditions yields fused triazoloazepine cores .
  • For azepine ring closure, thermal or acid-catalyzed intramolecular cyclization is effective, often requiring anhydrous solvents like DMF or DCM .

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., azepine CH₂ groups at δ ~1.5–2.5 ppm and triazole protons at δ ~7.5–8.5 ppm). Cross-peaks in 2D spectra (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Stretching vibrations for triazole C=N (~1600 cm⁻¹) and azepine C-N (~1250 cm⁻¹) are diagnostic .

Advanced: How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Deuterated solvent standardization: Ensure consistent use of solvents (e.g., DMSO-d₆ vs. CDCl₃), as polarity affects chemical shifts .
  • Reference compound comparison: Cross-check with structurally similar triazoloazepines (e.g., 3-bromo derivatives, CAS 1379357-77-3) to validate assignments .
  • Dynamic effects: Consider tautomerism or conformational flexibility (e.g., chair vs. boat azepine rings) that may cause signal splitting .

Advanced: What strategies optimize cyclization yields during synthesis?

Methodological Answer:

  • Catalyst screening: Test transition metals (e.g., Cu(I), Ru(II)) for regioselective triazole formation .
  • Solvent polarity adjustment: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) while improving purity .

Basic: What biological activities are associated with triazoloazepine derivatives?

Methodological Answer:

  • Antibacterial activity: Quaternary ammonium salts of triazoloazepines (e.g., 3-arylaminomethyl derivatives) disrupt bacterial cell membranes .
  • Anticancer potential: Analogous compounds (e.g., triazolopyridines) inhibit kinase pathways (e.g., EGFR) via π-π stacking interactions .
  • Anti-inflammatory effects: Substituents like trifluoromethyl groups modulate COX-2 inhibition in vitro .

Advanced: How do structural modifications (e.g., halogenation) impact pharmacological activity?

Methodological Answer:

  • Bromine substitution (e.g., at position 3) enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but may reduce solubility, necessitating formulation studies .
  • Quaternary ammonium salts improve water solubility and antibacterial efficacy by enhancing cationic charge .

Advanced: What challenges arise in crystallographic analysis of triazoloazepines?

Methodological Answer:

  • Hydrogen bonding networks: Weak C-H···N interactions in triazole rings complicate unit cell determination. Use low-temperature (100 K) X-ray diffraction to stabilize crystals .
  • Disorder in azepine rings: Flexible 7-membered rings often exhibit positional disorder. Apply SHELXL refinement with restraints for bond lengths/angles .
  • CCDC referencing: Cross-validate with deposited structures (e.g., CCDC 1035668 for triazolotriazepines) .

Basic: How to address low purity (<40%) in crude synthetic products?

Methodological Answer:

  • Flash chromatography: Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to separate triazoloazepine isomers .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • HPLC purification: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

Advanced: How to design SAR studies for triazoloazepine-based drug candidates?

Methodological Answer:

  • Scaffold diversification: Synthesize derivatives with varied substituents (e.g., aryl, alkyl, halogen) at positions 3 and 5 .
  • Computational docking: Use MOE or AutoDock to predict binding affinities for targets (e.g., bacterial gyrase or kinase ATP pockets) .
  • In vitro assays: Pair enzymatic inhibition (e.g., MIC for antibacterials) with cytotoxicity profiling (e.g., HepG2 cells) .

Advanced: What analytical techniques resolve synthetic byproducts or degradation products?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., oxidation byproducts) via MRM transitions .
  • NMR relaxation studies: T₁/T₂ measurements differentiate between residual solvents and covalent impurities .
  • Stability-indicating methods: Forced degradation (heat, light, pH) coupled with HPLC-DAD identifies labile functional groups .

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